molecular formula C11H17N5O4S B8273536 3-Amino-6-(4-(ethylsulfonyl)piperazin-1-yl)pyrazine-2-carboxylic acid

3-Amino-6-(4-(ethylsulfonyl)piperazin-1-yl)pyrazine-2-carboxylic acid

Cat. No. B8273536
M. Wt: 315.35 g/mol
InChI Key: RCNXGHUTFXLGQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-6-(4-(ethylsulfonyl)piperazin-1-yl)pyrazine-2-carboxylic acid is a useful research compound. Its molecular formula is C11H17N5O4S and its molecular weight is 315.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H17N5O4S

Molecular Weight

315.35 g/mol

IUPAC Name

3-amino-6-(4-ethylsulfonylpiperazin-1-yl)pyrazine-2-carboxylic acid

InChI

InChI=1S/C11H17N5O4S/c1-2-21(19,20)16-5-3-15(4-6-16)8-7-13-10(12)9(14-8)11(17)18/h7H,2-6H2,1H3,(H2,12,13)(H,17,18)

InChI Key

RCNXGHUTFXLGQH-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=CN=C(C(=N2)C(=O)O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 6-(4-ethylsulfonylpiperazin-1-yl)-3-methyl-pteridin-4-one (5 g, 14.78 mmol) in methanol (51.00 mL) was treated with sodium hydroxide (45.92 mL of 10% w/v, 114.8 mmol) and the reaction mixture stirred at RT overnight. The reaction mixture was concentrated in vacuo and the residue diluted with water and neutralised with formic acid. The resulting precipitate was filtered off and the filtrate acidified to pH4 by the addition of formic acid and extracted with dichloromethane. The combined organics were washed with brine, dried over MgSO4 and concentrated in vacuo to give the product as a bright yellow solid (4.66 g, 52% Yield). 1H NMR (400.0 MHz, CDCl3) d 1.45 (3H, t), 3.05 (2H, q), 3.54 (8H, m), 6.05 (2H, br s), 8.21 (1H, s) ppm; MS (ES+) 316
Name
6-(4-ethylsulfonylpiperazin-1-yl)-3-methyl-pteridin-4-one
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
45.92 mL
Type
reactant
Reaction Step One
Quantity
51 mL
Type
solvent
Reaction Step One
Yield
52%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.